Lithium phenylacetylide

Übersicht

Beschreibung

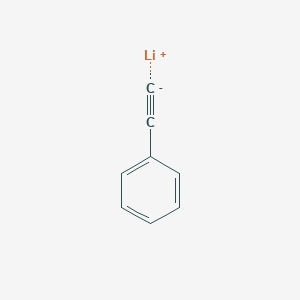

Lithium phenylacetylide, with the chemical formula C8H5Li, is an organolithium compound that features a lithium atom bonded to a phenylacetylide group. This compound is commonly used in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. It is typically available as a solution in tetrahydrofuran (THF) and is known for its utility in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lithium phenylacetylide can be synthesized through the reaction of phenylacetylene with an organolithium reagent such as n-butyllithium. The reaction is typically carried out in an anhydrous solvent like THF under an inert atmosphere to prevent the highly reactive lithium species from reacting with moisture or oxygen. The general reaction is as follows:

C6H5C≡CH+n−BuLi→C6H5C≡CLi+n−BuH

Industrial Production Methods: In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated systems to handle the reagents and control the reaction environment is common to minimize the risk of side reactions and ensure consistent product quality.

Types of Reactions:

Nucleophilic Addition: this compound is a strong nucleophile and can add to various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.

Substitution Reactions: It can undergo substitution reactions with halides to form new alkynes.

Coupling Reactions: It is used in coupling reactions, such as the Sonogashira coupling, to form conjugated systems.

Common Reagents and Conditions:

Electrophiles: Aldehydes, ketones, and esters.

Solvents: Anhydrous THF, diethyl ether.

Catalysts: Palladium and copper catalysts for coupling reactions.

Major Products Formed:

Alcohols: From the addition to carbonyl compounds.

Alkynes: From substitution reactions with halides.

Conjugated Systems: From coupling reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Lithium phenylacetylide is extensively utilized in organic synthesis for constructing complex molecules. Its strong nucleophilic properties allow it to participate in various reactions, including:

- Carbon-Carbon Bond Formation : It acts as a nucleophile in 1,2-addition reactions with carbonyl compounds (aldehydes and ketones), leading to the formation of alkoxide intermediates .

- Synthesis of Heterocycles : The compound is employed in synthesizing heterocyclic compounds such as pyrazoles and isoxazoles.

- Functionalization of Silicon Surfaces : It is used to introduce phenyl and phenylacetylene groups onto silicon surfaces, enhancing their properties for electronic applications.

Data Table: Organic Synthesis Applications

| Application | Reaction Type | Example Compound |

|---|---|---|

| Carbon-Carbon Bond Formation | 1,2-addition | Aldehydes, Ketones |

| Heterocycle Synthesis | Nucleophilic substitution | Pyrazoles, Isoxazoles |

| Silicon Surface Functionalization | Surface modification | Silicon wafers |

Material Science

In material science, this compound is used to synthesize conjugated polymers and materials with unique electronic properties. Its ability to form stable carbon-carbon bonds makes it an essential reagent in developing new materials for electronic devices.

Case Study: Conjugated Polymers

A study demonstrated that this compound could be used to create conjugated polymers with enhanced electrical conductivity, making them suitable for applications in organic photovoltaics and light-emitting diodes (LEDs) .

Medicinal Chemistry

This compound plays a crucial role in medicinal chemistry by serving as a reagent for synthesizing bioactive compounds and drug intermediates. Its application extends to the development of pharmaceuticals targeting specific biological pathways.

Case Study: GSK-3β Inhibition

Research has shown that this compound acts as an inhibitor of glycogen synthase kinase-3β (GSK-3β), affecting pathways related to cell proliferation and differentiation. This inhibition has implications for treating diseases such as cancer and neurodegenerative disorders .

Catalysis

This compound is also employed in various catalytic processes, particularly those involving carbon-carbon bond formation. It can serve as a stoichiometric reagent or participate in catalytic cycles with metal catalysts.

Data Table: Catalytic Applications

Wirkmechanismus

The reactivity of lithium phenylacetylide is primarily due to the presence of the lithium atom, which makes the acetylide carbon highly nucleophilic. This allows it to readily attack electrophilic centers, forming new bonds. The mechanism often involves the formation of a tetrahedral intermediate, especially in reactions with carbonyl compounds, leading to the formation of alcohols or other derivatives.

Vergleich Mit ähnlichen Verbindungen

Phenylmagnesium Bromide: Another organometallic reagent used for similar nucleophilic addition reactions.

Lithium Acetylide: Similar in reactivity but lacks the phenyl group, making it less selective in certain reactions.

Phenylacetylene: The precursor to lithium phenylacetylide, used in various coupling reactions.

Uniqueness: this compound is unique due to its combination of high nucleophilicity and the presence of the phenyl group, which can influence the reactivity and selectivity of the compound in various synthetic applications. Its ability to form stable intermediates and participate in a wide range of reactions makes it a valuable reagent in organic synthesis.

Biologische Aktivität

Lithium phenylacetylide (LiPhC≡C) is a compound that has garnered attention in various fields of chemistry, particularly in organic synthesis and materials science. Its unique properties stem from its structure, which allows it to participate in a range of chemical reactions, including nucleophilic substitutions and ligand exchanges. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by its acetylide functional group, which is known for its strong nucleophilic properties. The compound can engage in nucleophilic addition reactions, particularly with carbonyl compounds. For instance, studies have shown that this compound can react with Weinreb amides, forming robust tetrahedral intermediates that are crucial for subsequent reactions .

The interaction energy between lithium and carbon atoms in this compound has been quantified, revealing a significant affinity that drives its reactivity. Specifically, the interaction energy computed for lithium bonded to carbon was found to be −106.9 kcal/mol, predominantly of a coulombic nature . This strong interaction facilitates various reaction pathways, making this compound an effective reagent in organic synthesis.

Biological Applications

This compound's biological activity is primarily explored through its role in synthetic chemistry rather than direct biological effects. However, its applications can indirectly influence biological systems:

- Synthesis of Bioactive Compounds : this compound has been utilized in the synthesis of propargyl alcohols and other biologically relevant molecules through enantioselective addition reactions . The ability to generate chiral centers is critical in drug development.

- Ligand Exchange Reactions : The compound has demonstrated efficacy in ligand-exchange reactions with gold(I) complexes. This property suggests potential applications in the development of novel materials or drug delivery systems where metal complexes play a role .

Case Studies and Research Findings

Several studies highlight the significance of this compound in synthetic organic chemistry:

- Nucleophilic Substitution Reactions : Research indicates that this compound can effectively participate in nucleophilic substitutions with various electrophiles. One study detailed its reaction with 2-phenylquinoxaline, revealing multiple reaction pathways and the formation of stable adducts .

- Enantioselective Reactions : In a study focusing on the enantioselective addition of this compound to carbonyl compounds, researchers observed varying degrees of selectivity based on the structure of the electrophile used. This highlights the importance of reaction conditions and substrate choice in achieving desired enantiomeric ratios .

- Metathesis Reactions : this compound has also been shown to undergo metathesis reactions under mild conditions, facilitating ligand exchange on metal clusters without significant alteration to the metal core . This property is particularly useful in materials science for creating functionalized surfaces.

Data Tables

The following table summarizes key findings related to the biological activity and chemical properties of this compound:

| Property/Reaction | Findings/Results |

|---|---|

| Interaction Energy | −106.9 kcal/mol (coulombic nature) |

| Nucleophilic Addition | Effective with Weinreb amides; forms stable intermediates |

| Enantioselectivity | Varies with electrophile structure; ratios up to 90:10 |

| Ligand Exchange | Successful metathesis with thiolate-protected clusters |

Eigenschaften

IUPAC Name |

lithium;ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5.Li/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSLYOGEBCFYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[C-]#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392474 | |

| Record name | (Phenylethynyl)lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4440-01-1 | |

| Record name | (Phenylethynyl)lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium phenylacetylide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does lithium phenylacetylide behave as a nucleophile?

A1: this compound acts as a strong nucleophile due to the electron-rich nature of the acetylide anion (PhCC-). It readily attacks electrophilic centers, such as carbonyl groups, imines, and activated alkynes, leading to the formation of new carbon-carbon bonds. [, , , , , ]

Q2: Can this compound participate in 1,2-addition reactions?

A2: Yes, this compound readily undergoes 1,2-addition reactions with carbonyl compounds, such as aldehydes and ketones. The acetylide anion adds to the electrophilic carbon of the carbonyl group, forming an alkoxide intermediate. [, ]

Q3: How does this compound react with diazo compounds?

A3: In the presence of copper(I) salts, this compound reacts with diazo carbonyl compounds via a [3+2] cycloaddition, ultimately forming pyrazole derivatives as the major product. This inverse electron-demand cycloaddition likely proceeds through a copper-acetylide intermediate. []

Q4: Does this compound react differently with boron trifluoride compared to other electrophiles?

A4: While this compound typically acts as a nucleophile, its reaction with boron trifluoride (BF3) takes a different course. Instead of simple addition, the reaction proceeds through a series of fluorine-lithium exchanges, ultimately forming tris(phenylacetylido)borane and lithium tetrafluoroborate (LiBF4). []

Q5: What is the role of this compound in functionalizing nanocrystalline silicon?

A5: this compound reacts with nanocrystalline silicon by adding across silicon-silicon bonds on the surface. This reaction results in the formation of silicon-carbon bonds, effectively functionalizing the silicon surface with phenylacetylene moieties. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C8H5Li, and its molecular weight is 100.09 g/mol.

Q7: What spectroscopic techniques are useful for characterizing this compound?

A7: this compound can be characterized using various spectroscopic techniques, including:

- NMR Spectroscopy: 6Li, 13C, and 1H NMR spectroscopy provide valuable information about the structure, aggregation state, and dynamics of this compound in solution. [, , , ]

- IR Spectroscopy: IR spectroscopy can be used to identify the characteristic stretching frequencies of the carbon-carbon triple bond in the acetylide anion. [, ]

Q8: What solvents are commonly used for reactions involving this compound?

A8: this compound is typically prepared and used in ethereal solvents like tetrahydrofuran (THF) and diethyl ether. These solvents can solvate the lithium cation effectively, enhancing the reactivity of the acetylide anion. [, , , , ]

Q9: How does the presence of THF affect the aggregation state of this compound?

A9: this compound exists in equilibrium between dimeric and tetrameric forms in solution. The addition of THF can shift this equilibrium toward the dimeric species. []

Q10: Does this compound itself act as a catalyst?

A10: While this compound is primarily used as a stoichiometric reagent, it can participate in reactions where a catalytic amount of a copper(I) salt is employed. For example, in the copper-mediated cycloaddition with diazo compounds, the copper acetylide species formed in situ is likely the active catalytic species. []

Q11: Are there specific applications of this compound in organic synthesis?

A11: this compound finds numerous applications in organic synthesis, including:

- Synthesis of heterocycles: Used in the preparation of various heterocyclic compounds, such as pyrazoles, isoxazoles, and benzo[4,5]imidazo[1,2-a]pyrimidines. [, ]

- Functionalization of silicon surfaces: Used to introduce phenyl and phenylacetylene groups onto silicon surfaces. []

- Synthesis of dendrimers: Employed as a reagent for the construction of carbosilane dendrimers. [, ]

Q12: Have computational methods been used to study the reactivity of this compound?

A12: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of this compound addition reactions, particularly in the context of stereoselectivity and the influence of mixed aggregates. [, ]

Q13: How does the presence of electron-withdrawing or electron-donating groups on the phenyl ring affect the reactivity of this compound?

A13: Electron-withdrawing groups on the phenyl ring decrease the nucleophilicity of the acetylide anion, making it less reactive. Conversely, electron-donating groups increase the electron density on the acetylide anion, enhancing its nucleophilicity and reactivity. []

Q14: What are the typical storage conditions for this compound?

A14: this compound is highly moisture-sensitive and should be stored under an inert atmosphere, typically nitrogen or argon, in a cool, dry place.

Q15: Are there any specific techniques for handling this compound safely?

A15: this compound should be handled with caution using standard air-free techniques, such as Schlenk line or glovebox techniques, to prevent decomposition upon exposure to air and moisture.

Q16: How can the formation and progress of reactions involving this compound be monitored?

A16: Various analytical techniques can be used to monitor reactions involving this compound, including:

Q17: What factors influence the solubility of this compound?

A17: The solubility of this compound depends on the solvent polarity and the presence of coordinating ligands. It is highly soluble in polar, coordinating solvents like THF, while its solubility is limited in nonpolar solvents like hexane. [, ]

Q18: Are there any alternatives to this compound for introducing phenylacetylene moieties into molecules?

A18: Yes, several alternatives to this compound can be used to introduce phenylacetylene units, including:

Q19: How has the use of this compound evolved in organic synthesis?

A19: this compound has been a valuable reagent in organic synthesis for several decades. Its use has evolved alongside the development of new synthetic methodologies and the increasing demand for complex molecules, including natural products, pharmaceuticals, and materials.

Q20: Are there any notable examples of cross-disciplinary applications of this compound?

A20: The application of this compound in functionalizing nanocrystalline silicon highlights its cross-disciplinary potential, bridging organic synthesis with materials science. This example showcases its versatility in creating novel materials with tailored properties. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.